An In-depth Technical Guide to (E)-2-Chloro-3-phenyl-2-propenal
An In-depth Technical Guide to (E)-2-Chloro-3-phenyl-2-propenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Chloro-3-phenyl-2-propenal, also known as α-chlorocinnamaldehyde, is an α,β-unsaturated aldehyde with a chemical structure characterized by a phenyl group conjugated to a propenal backbone with a chlorine substituent at the α-position. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Their electrophilic nature, conferred by the aldehyde and the α,β-unsaturated system, makes them versatile synthons for the preparation of a wide array of more complex molecules. Furthermore, emerging research has highlighted the potential biological activities of cinnamaldehyde derivatives, including their role as antimicrobial and anti-biofilm agents, opening avenues for their investigation in drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and a notable biological signaling pathway associated with (E)-2-Chloro-3-phenyl-2-propenal and its analogs.
Chemical and Physical Properties
The fundamental chemical and physical properties of (E)-2-Chloro-3-phenyl-2-propenal are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClO | |
| Molecular Weight | 166.60 g/mol | |
| Melting Point | 20-22 °C | |
| Boiling Point | 107-108 °C at 3 mmHg | |
| Density | ~1.147 g/cm³ (estimated) | |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid at room temperature. | |
| Solubility | While specific data is limited, its structure suggests poor solubility in water and good solubility in common organic solvents like ethanol, ether, and chloroform. | |
| CAS Number | 99414-74-1 |
Synthesis of (E)-2-Chloro-3-phenyl-2-propenal
A common and effective method for the synthesis of α-chloro-α,β-unsaturated aldehydes such as (E)-2-Chloro-3-phenyl-2-propenal is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated substrate using the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
General Experimental Protocol: Vilsmeier-Haack Reaction
This protocol is a generalized procedure and may require optimization for the specific synthesis of (E)-2-Chloro-3-phenyl-2-propenal, potentially using a suitable phenyl-substituted precursor.
Materials:
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Appropriate phenyl-containing starting material (e.g., a phenyl-substituted alkene or ketone)
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Ice bath
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Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
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Inert atmosphere (e.g., nitrogen or argon)
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Sodium acetate solution (aqueous)
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Dichloromethane (or other suitable organic solvent for extraction)
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Anhydrous sodium sulfate (or other drying agent)
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere, cool DMF in an ice bath. To the cooled DMF, add POCl₃ dropwise with constant stirring. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) is an exothermic reaction, and the temperature should be maintained below 5 °C.
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Reaction with the Substrate: Once the Vilsmeier reagent has formed, slowly add the phenyl-containing substrate to the reaction mixture, ensuring the temperature remains controlled.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time will vary depending on the substrate and may require monitoring by thin-layer chromatography (TLC). In some cases, gentle heating may be necessary to drive the reaction to completion.
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Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water or a sodium acetate solution with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane. Repeat the extraction process to ensure complete recovery of the product.
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Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by silica gel column chromatography to yield the pure (E)-2-Chloro-3-phenyl-2-propenal.
